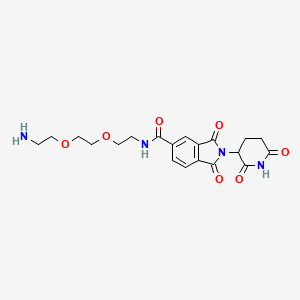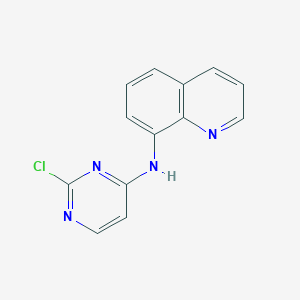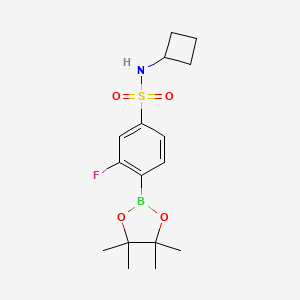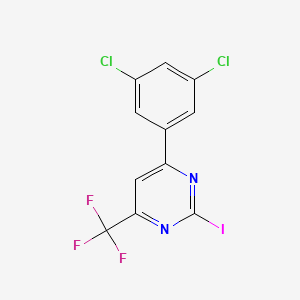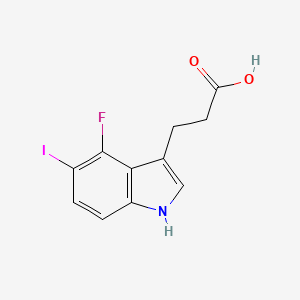
3-(4-Fluoro-5-iodo-3-indolyl)propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluoro-5-iodo-3-indolyl)propanoic Acid is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique combination of fluorine and iodine substituents on the indole ring, which can significantly influence its chemical properties and biological activities.
Métodos De Preparación
The synthesis of 3-(4-Fluoro-5-iodo-3-indolyl)propanoic Acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Análisis De Reacciones Químicas
3-(4-Fluoro-5-iodo-3-indolyl)propanoic Acid can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents such as alkyl halides or acyl chlorides. This can lead to the formation of various substituted indole derivatives.
Aplicaciones Científicas De Investigación
3-(4-Fluoro-5-iodo-3-indolyl)propanoic Acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(4-Fluoro-5-iodo-3-indolyl)propanoic Acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, influencing their activity . The presence of fluorine and iodine substituents can enhance the compound’s binding affinity and selectivity for certain targets, leading to its biological effects .
Comparación Con Compuestos Similares
3-(4-Fluoro-5-iodo-3-indolyl)propanoic Acid can be compared with other indole derivatives such as:
3-(5-Fluoro-3-indolyl)propanoic Acid: Lacks the iodine substituent, which may result in different biological activities and chemical properties.
3-(4-Iodo-3-indolyl)propanoic Acid: Lacks the fluorine substituent, which can affect its reactivity and interactions with molecular targets.
Indole-3-acetic Acid: A naturally occurring plant hormone with different biological functions and applications.
The unique combination of fluorine and iodine in this compound distinguishes it from other indole derivatives, potentially offering enhanced biological activities and therapeutic potential.
Propiedades
Fórmula molecular |
C11H9FINO2 |
|---|---|
Peso molecular |
333.10 g/mol |
Nombre IUPAC |
3-(4-fluoro-5-iodo-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H9FINO2/c12-11-7(13)2-3-8-10(11)6(5-14-8)1-4-9(15)16/h2-3,5,14H,1,4H2,(H,15,16) |
Clave InChI |
IQDQPUFBMWFRLY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1NC=C2CCC(=O)O)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4'-Ethynyl-[1,1'-biphenyl]-4-yl)methanamine hydrochloride](/img/structure/B13715386.png)
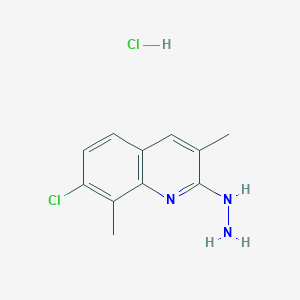
![N-Methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]phenylacetamide hydrochloride](/img/structure/B13715402.png)
![4-Boc-8-(1-phenylethyl)-4,8-diazabicyclo[5.2.0]nonane](/img/structure/B13715404.png)
![3-[3-ethoxy-4-(2-phenoxyethoxy)phenyl]prop-2-enoic Acid](/img/structure/B13715410.png)
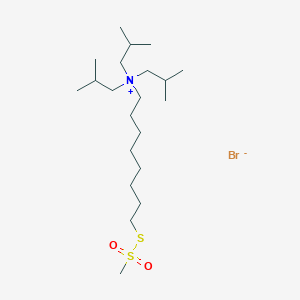
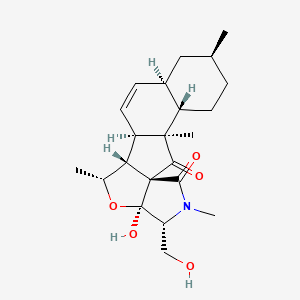

![1-[1-(3-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13715439.png)
